molecular formula C10H11NO3 B13495896 2-[(Oxetan-3-yl)amino]benzoic acid

2-[(Oxetan-3-yl)amino]benzoic acid

Cat. No.: B13495896
M. Wt: 193.20 g/mol
InChI Key: VLTDNZSOZXOASR-UHFFFAOYSA-N
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Description

2-[(Oxetan-3-yl)amino]benzoic acid is an organic compound that features a benzoic acid moiety substituted with an oxetane ring at the 3-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxetan-3-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

    Coupling Reactions: The final step involves coupling the oxetane-containing amine with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[(Oxetan-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 2-[(Oxetan-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxetan-3-yl)amino]benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(oxetan-3-ylamino)benzoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-1-2-4-9(8)11-7-5-14-6-7/h1-4,7,11H,5-6H2,(H,12,13)

InChI Key

VLTDNZSOZXOASR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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